(2Z)-2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide
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Overview
Description
2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide is a complex organic compound that features a benzodioxin ring, a hydrazone linkage, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzodioxin derivative with hydrazine hydrate under reflux conditions.
Amide Formation: The final step involves the reaction of the hydrazone intermediate with an appropriate acyl chloride or anhydride to form the propanamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new materials and polymers .
Biology
In biological research, it serves as a probe for studying enzyme interactions and as a potential lead compound for drug development .
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent due to its unique structural features and biological activity .
Industry
In the industrial sector, it is used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence .
Mechanism of Action
The mechanism of action of 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form reversible covalent bonds with active site residues, modulating the activity of the target protein . Additionally, the benzodioxin ring can participate in π-π stacking interactions, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzodioxin, 2,3-dihydro-
- N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide Derivatives
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
Uniqueness
What sets 2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazin-1-ylidene]-N-(3-methylphenyl)-3-oxo-3-phenylpropanamide apart from similar compounds is its unique combination of structural features, including the benzodioxin ring, hydrazone linkage, and propanamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H21N3O4 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
(Z)-2-(2,3-dihydro-1,4-benzodioxin-6-yldiazenyl)-3-hydroxy-N-(3-methylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C24H21N3O4/c1-16-6-5-9-18(14-16)25-24(29)22(23(28)17-7-3-2-4-8-17)27-26-19-10-11-20-21(15-19)31-13-12-30-20/h2-11,14-15,28H,12-13H2,1H3,(H,25,29)/b23-22-,27-26? |
InChI Key |
PWCPDCSGSDIKJV-SHXUIJRESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C(\C2=CC=CC=C2)/O)/N=NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=C(C2=CC=CC=C2)O)N=NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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